5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid
Overview
Description
5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid is a synthetic organic compound with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of a tert-butylamino group, a carbonyl group, and an anilino group attached to a pentanoic acid backbone. It is primarily used in proteomics research and other scientific applications .
Preparation Methods
The synthesis of 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-nitroaniline with tert-butyl isocyanate to form 4-[(tert-butylamino)carbonyl]aniline. This intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The anilino group can participate in substitution reactions with suitable electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can form hydrogen bonds with target proteins, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of target proteins and influence various biological processes .
Comparison with Similar Compounds
5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid can be compared with other similar compounds, such as:
4-[(tert-Butylamino)carbonyl]aniline: Lacks the pentanoic acid backbone.
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid: Contains a methylamino group instead of a tert-butylamino group.
5-{4-[(tert-Butylamino)carbonyl]anilino}-4-oxopentanoic acid: Has a different position of the carbonyl group. These compounds share structural similarities but differ in their functional groups and chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
5-[4-(tert-butylcarbamoyl)anilino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)18-15(22)11-7-9-12(10-8-11)17-13(19)5-4-6-14(20)21/h7-10H,4-6H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDVDZUPQSXDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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